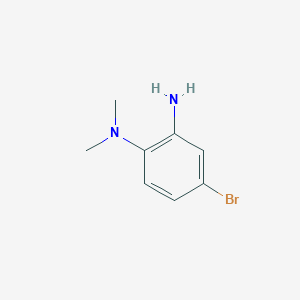

![molecular formula C14H23NO B180485 N-[1-(1-adamantyl)ethyl]acetamide CAS No. 180271-41-4](/img/structure/B180485.png)

N-[1-(1-adamantyl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

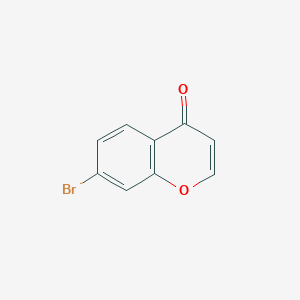

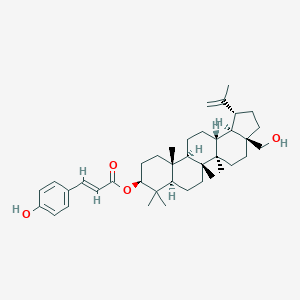

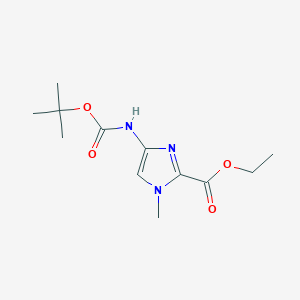

“N-[1-(1-adamantyl)ethyl]acetamide” is a chemical compound with the formula C12H19NO . It is also known by other names such as 1-Acetamidoadamantane, 1-Acetylaminoadamantane, and 1-Acetamino adamantane .

Molecular Structure Analysis

The molecular structure of “N-[1-(1-adamantyl)ethyl]acetamide” consists of an adamantyl group (a type of diamondoid), an ethyl group, and an acetamide group . The molecular weight of this compound is 193.2854 .Physical And Chemical Properties Analysis

“N-[1-(1-adamantyl)ethyl]acetamide” is a compound with a molecular weight of 193.2854 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .科学的研究の応用

Biologically Active Aminoadamantanes : This compound is a starting material in synthesizing biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities, used in treating and preventing influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, an active component of the drug midantane, used for treating Parkinson’s disease (R. Khusnutdinov et al., 2011).

Crystallographic Studies : N-(1-adamantyl)acetamide forms a methanol-water solvate, which has been studied for its crystal structure. In this solvate, acetylamino groups in the asymmetric unit are linked by hydrogen bonds via methanol or water molecules, forming a ribbon structure. This offers insights into the conformations of acetylamino groups relative to adamantane moieties (S. Kashino et al., 1998).

Process for Producing Amantadine Hydrochloride : A study describes a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, from N-(1-adamantyl)-acetamide. This process is significant for large-scale drug production, highlighting the compound's role in pharmaceutical manufacturing (Phuong Dung Phan Thi et al., 2022).

Antitubercular Activity : N-(1-adamantyl)-acetamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. This research contributes to the development of new therapeutic agents for tuberculosis (Dinesh Addla et al., 2014).

NMDA Receptor Antagonism : In neuropharmacological research, novel adamantane derivatives, including N-(1-adamantyl)ethyl acetamidine, have been studied for their effects on NMDA receptors. These studies are crucial for understanding and potentially treating neurodegenerative disorders (G. Losi et al., 2006).

Synthesis of Adamantane Derivatives : New polyfunctional adamantane derivatives have been synthesized using N-[(adamantan-1-yl)alkyl]-acetamides as starting materials. These compounds are considered building blocks for conformationally restricted peptidomimetics, which have potential applications in drug development (E. Ivleva et al., 2016).

Precipitation of Uranyl or Plutonyl Nitrate : The compound has been evaluated as a precipitating agent for uranyl and plutonyl cations in concentrated nitric acid solutions, forming crystalline complexes. This is significant for nuclear waste management and uranium processing (G. Loubert et al., 2020).

特性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEIBESKFFIEPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)ethyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)